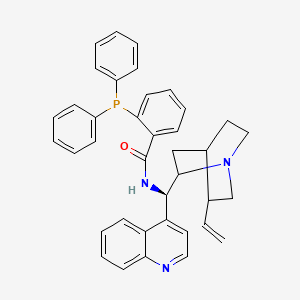![molecular formula C9H8N2O3 B12856983 2-(Hydroxymethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12856983.png)
2-(Hydroxymethyl)benzo[d]oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)benzo[d]oxazole-4-carboxamide is a heterocyclic compound featuring a benzoxazole core with hydroxymethyl and carboxamide functional groups. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-4-carboxamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized via the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced through the reaction of the benzoxazole derivative with formaldehyde in the presence of a base.
Formation of Carboxamide Group: The carboxamide group can be introduced by reacting the benzoxazole derivative with an appropriate amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: 2-(Carboxymethyl)benzo[d]oxazole-4-carboxamide.
Reduction: 2-(Hydroxymethyl)benzo[d]oxazole-4-amine.
Substitution: 2-(Hydroxymethyl)-5-nitrobenzo[d]oxazole-4-carboxamide.
Scientific Research Applications
2-(Hydroxymethyl)benzo[d]oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and carboxamide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzoxazole core can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)benzoxazole: Lacks the carboxamide group, making it less versatile in forming hydrogen bonds.
2-(Hydroxymethyl)benzo[d]thiazole-4-carboxamide: Contains a sulfur atom instead of oxygen, which can alter its electronic properties and reactivity.
2-(Hydroxymethyl)benzo[d]imidazole-4-carboxamide: Contains a nitrogen atom instead of oxygen, which can affect its biological activity.
Uniqueness
2-(Hydroxymethyl)benzo[d]oxazole-4-carboxamide is unique due to the presence of both hydroxymethyl and carboxamide groups, which enhance its ability to form hydrogen bonds and interact with biological targets. This makes it a promising candidate for drug development and other applications in medicinal chemistry.
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1,3-benzoxazole-4-carboxamide |
InChI |
InChI=1S/C9H8N2O3/c10-9(13)5-2-1-3-6-8(5)11-7(4-12)14-6/h1-3,12H,4H2,(H2,10,13) |
InChI Key |
OJYLMJJCVDDTLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CO)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dimethyl-1H-pyrazolo[4,3-B]pyridin-7-OL](/img/structure/B12856914.png)

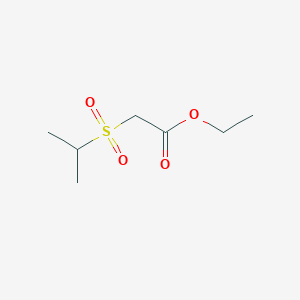
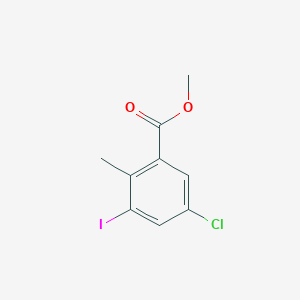
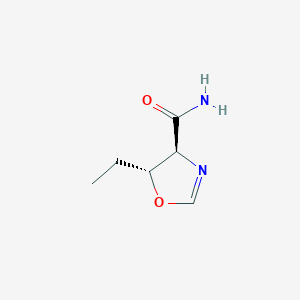
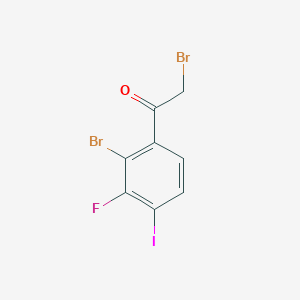
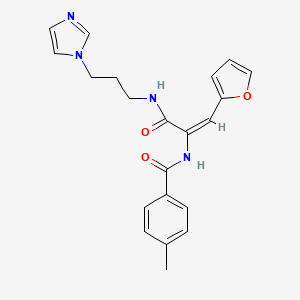

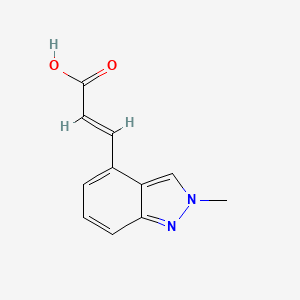
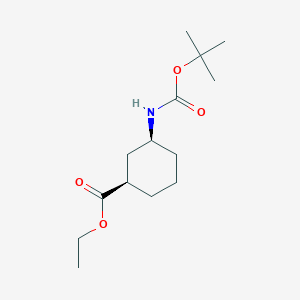
![2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B12856962.png)
![2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12856969.png)
